molecular formula C9H8N6S B12159141 2-[(1H-1,2,4-triazol-5-ylsulfanyl)methyl]imidazo[1,2-a]pyrimidine

2-[(1H-1,2,4-triazol-5-ylsulfanyl)methyl]imidazo[1,2-a]pyrimidine

Cat. No.: B12159141
M. Wt: 232.27 g/mol
InChI Key: AGLKTHYCOIGKIO-UHFFFAOYSA-N
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Description

2-[(1H-1,2,4-triazol-5-ylsulfanyl)methyl]imidazo[1,2-a]pyrimidine is a heterocyclic compound that combines the structural features of imidazo[1,2-a]pyrimidine and 1,2,4-triazole. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent. The presence of both imidazo[1,2-a]pyrimidine and 1,2,4-triazole rings in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1H-1,2,4-triazol-5-ylsulfanyl)methyl]imidazo[1,2-a]pyrimidine typically involves the following steps:

    Formation of the Imidazo[1,2-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminopyrimidine and α-haloketones under acidic or basic conditions.

    Introduction of the 1,2,4-Triazole Moiety: The 1,2,4-triazole ring can be introduced via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by oxidation.

    Thioether Formation: The final step involves the formation of the thioether linkage between the imidazo[1,2-a]pyrimidine and 1,2,4-triazole rings. This can be achieved by reacting the triazole-thiol with a suitable alkylating agent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(1H-1,2,4-triazol-5-ylsulfanyl)methyl]imidazo[1,2-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrogens in the triazole and imidazo[1,2-a]pyrimidine rings can participate in reduction reactions.

    Substitution: The hydrogen atoms on the rings can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Halogenating agents, alkylating agents, and acylating agents can be used under appropriate conditions.

Major Products

    Sulfoxides and Sulfones: Formed from oxidation reactions.

    Reduced Derivatives: Formed from reduction reactions.

    Substituted Derivatives: Formed from substitution reactions, leading to a variety of functionalized compounds.

Scientific Research Applications

2-[(1H-1,2,4-triazol-5-ylsulfanyl)methyl]imidazo[1,2-a]pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development.

    Biological Studies: Used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.

    Chemical Biology: Employed as a probe to study cellular processes and pathways.

    Industrial Applications: Potential use in the development of new materials with specific properties, such as catalysts and sensors.

Mechanism of Action

The mechanism of action of 2-[(1H-1,2,4-triazol-5-ylsulfanyl)methyl]imidazo[1,2-a]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It may also interact with nucleic acids, affecting DNA replication and transcription processes. The presence of both imidazo[1,2-a]pyrimidine and 1,2,4-triazole rings allows for multiple modes of action, enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyrimidine Derivatives: Compounds with similar core structures but different substituents.

    1,2,4-Triazole Derivatives: Compounds with the triazole ring but different linkages and substituents.

Uniqueness

2-[(1H-1,2,4-triazol-5-ylsulfanyl)methyl]imidazo[1,2-a]pyrimidine is unique due to the combination of the imidazo[1,2-a]pyrimidine and 1,2,4-triazole rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry and other scientific research fields.

Properties

Molecular Formula

C9H8N6S

Molecular Weight

232.27 g/mol

IUPAC Name

2-(1H-1,2,4-triazol-5-ylsulfanylmethyl)imidazo[1,2-a]pyrimidine

InChI

InChI=1S/C9H8N6S/c1-2-10-8-13-7(4-15(8)3-1)5-16-9-11-6-12-14-9/h1-4,6H,5H2,(H,11,12,14)

InChI Key

AGLKTHYCOIGKIO-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(N=C2N=C1)CSC3=NC=NN3

solubility

34.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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